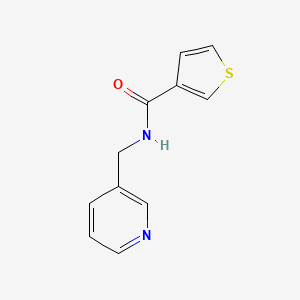

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(pyridin-3-ylmethyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C11H10N2OS . It belongs to the class of organic compounds known as thiophene carboxamides .

Synthesis Analysis

The synthesis of thiophene derivatives like “N-(pyridin-3-ylmethyl)thiophene-3-carboxamide” often involves heterocyclization of various substrates . Another method involves the use of magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of “N-(pyridin-3-ylmethyl)thiophene-3-carboxamide” includes a thiophene ring, which is a five-membered heterocycle containing one sulfur atom . The compound also contains a pyridinylmethyl group and a carboxamide group .Chemical Reactions Analysis

Thiophene derivatives are known to participate in various chemical reactions. Some of the significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical And Chemical Properties Analysis

“N-(pyridin-3-ylmethyl)thiophene-3-carboxamide” has a molecular weight of 218.27 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Thiophene derivatives, including N-(pyridin-3-ylmethyl)thiophene-3-carboxamide, have been explored for their potential as biologically active compounds. Researchers investigate their interactions with biological targets, such as enzymes, receptors, and proteins. In particular, this compound may serve as a scaffold for designing novel drugs with improved pharmacokinetic profiles and therapeutic efficacy .

Anticancer Activity

Studies have shown that N-(pyridin-3-ylmethyl)thiophene-3-carboxamide derivatives exhibit promising anticancer properties. These compounds act as inhibitors of receptor tyrosine kinases, which play a crucial role in cancer cell growth and survival. Notably, some derivatives demonstrate higher cytotoxic activity than the reference drug imatinib, making them potential candidates for cancer therapy .

Antibacterial and Antifungal Agents

The antibacterial and antifungal activities of these derivatives have been investigated. Minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) parameters were evaluated. One derivative, in particular (IIC), showed significant antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative bacteria, and fungal species .

Antioxidant Properties

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide derivatives were assessed for their antioxidant potential using the DPPH (2,2-diphenylpicrylhydrazyl) method. The evaluated IC50 values were comparable to that of ascorbic acid, indicating their ability to scavenge free radicals and protect against oxidative stress .

Elemental Analysis and Structural Confirmation

Researchers confirmed the structures of synthetic derivatives using techniques such as FT-IR (Fourier-transform infrared spectroscopy), 1H-NMR (proton nuclear magnetic resonance), and 13C-NMR (carbon-13 nuclear magnetic resonance). These analyses ensure the accurate identification of the compound and its functional groups .

Synthesis Using Nanocatalysts

The use of magnesium oxide nanoparticles (MgO NPs) as a catalyst for synthesizing N-(pyridin-3-ylmethyl)thiophene-3-carboxamide derivatives highlights the importance of nanocatalysts in organic synthesis. MgO NPs offer an efficient and sustainable approach to heterocyclic compound formation, contributing to green chemistry practices .

Orientations Futures

The future directions for “N-(pyridin-3-ylmethyl)thiophene-3-carboxamide” and similar compounds likely involve further exploration of their synthesis methods and potential biological activities . As our understanding of these compounds grows, they may find new applications in medicinal chemistry and other fields.

Propriétés

IUPAC Name |

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-11(10-3-5-15-8-10)13-7-9-2-1-4-12-6-9/h1-6,8H,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWUDQIXJBWNKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylethanesulfonamide](/img/structure/B2554938.png)

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2554939.png)

![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)

![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)